N-Boc-serinol
Overview
Description
Synthesis Analysis
N-Boc-serinol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The IUPAC name of N-Boc-serinol is tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate . The InChI string is InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) . The canonical SMILES string is CC©©OC(=O)NC(CO)CO .Chemical Reactions Analysis
The N-Boc group in N-Boc-serinol can be deprotected under mild conditions . The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol .Physical And Chemical Properties Analysis
N-Boc-serinol is a solid substance . It has a molecular weight of 191.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 . The exact mass is 191.11575802 g/mol .Scientific Research Applications
Organic Synthesis
- Field : Organic Chemistry
- Application : N-Boc-serinol is used as a protecting group for amino functionalities in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
- Method : The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol .
- Results : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Antiviral and Antibacterial Polyurethanes
- Field : Material Science
- Application : N-Boc-serinol is used in the synthesis of polyurethanes with antiviral and antibacterial properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Mild Deprotection of the N-Boc Group
- Field : Organic Chemistry
- Application : N-Boc-serinol is used in a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
- Method : The deprotection of the N-Boc group is achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h .
- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . The yields of the reactions were up to 90% .
Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection
- Field : Organic Chemistry
- Application : N-Boc-serinol is used in an efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Continuous N-Boc Deprotection of Amines Using Solid Acid
- Field : Organic Chemistry
- Application : N-Boc-serinol is used in the continuous N-Boc deprotection of amines, without additional workup steps .
- Method : Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
N-Boc-serinol is classified as an eye irritant (Category 2A), according to the GHS classification . It causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Future Directions
N-Boc-serinol is a key component in the synthesis of PROTACs, which are a promising approach for the development of targeted therapy drugs . Future research may focus on the development of new PROTACs using N-Boc-serinol as a linker and the exploration of its potential applications in medicinal chemistry.
properties
IUPAC Name |
tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKBRLRYPYBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442706 | |
Record name | N-Boc-serinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-serinol | |
CAS RN |
125414-41-7 | |
Record name | N-Boc-serinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-serinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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